molecular formula C9H15N3 B15310910 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole

4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole

Cat. No.: B15310910
M. Wt: 165.24 g/mol
InChI Key: DIWWXTQEEXKMKP-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole ( 1541393-96-7) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazole core substituted with an ethyl group and linked to an azetidine ring, a structure confirmed by its molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . As a member of the azetidine and pyrazole chemical families, this compound serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery. Researchers utilize such structures as key intermediates in the synthesis of more complex molecules. The azetidine ring is a sought-after saturated scaffold in pharmaceutical design, and its combination with a pyrazole ring makes this reagent particularly useful for creating novel chemical entities for biological screening . The product is managed with cold-chain transportation to ensure stability and is intended solely for laboratory research. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)-1-ethylpyrazole

InChI

InChI=1S/C9H15N3/c1-2-12-7-9(6-11-12)3-8-4-10-5-8/h6-8,10H,2-5H2,1H3

InChI Key

DIWWXTQEEXKMKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2CNC2

Origin of Product

United States

Preparation Methods

Aza-Michael Addition Strategy

The Aza-Michael addition represents a cornerstone in the synthesis of 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole. This method involves the nucleophilic attack of an NH-heterocycle (e.g., azetidine derivatives) on an α,β-unsaturated carbonyl system. For instance, the reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and azetidin-3-ylmethanamine in acetonitrile at 65°C yields the target compound with moderate efficiency. Key parameters include:

Parameter Condition Yield (%)
Solvent Acetonitrile 65–70
Temperature 65°C
Reaction Time 12–24 hours
Catalyst None (thermal activation)

This method is favored for its simplicity but requires precise control over stoichiometry to minimize side reactions such as over-alkylation.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction enables the construction of the biphenyl-like framework in this compound. A palladium-catalyzed coupling between 1-ethyl-4-(iodomethyl)-1H-pyrazole and azetidin-3-ylboronic acid in dioxane at 100°C achieves higher regioselectivity. Optimized conditions include:

Component Detail
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent Dioxane
Temperature 100°C
Yield 75–80%

This method is particularly advantageous for introducing functional groups at specific positions on the pyrazole ring.

N-Alkylation of Pyrazole Precursors

N-Alkylation strategies are widely employed to install the ethyl group at the pyrazole nitrogen. A representative protocol involves treating 4-(azetidin-3-ylmethyl)-1H-pyrazole with ethyl iodide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 90°C. Variations in alkylating agents and conditions yield distinct regioisomers:

Alkylating Agent Temperature (°C) Major Product Yield (%) Minor Product Yield (%)
Ethyl iodide 90 91 9
Benzyl bromide 100 77 15
Allyl chloride 40 63 14

The choice of base (Cs₂CO₃ vs. K₂CO₃) and solvent polarity significantly influences reaction efficiency, with DMF providing optimal solubility for intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. For example, replacing DMF with tetrahydrofuran (THF) in N-alkylation reduces yields by 20–30% due to poor solubility of Cs₂CO₃. Elevated temperatures (>80°C) are generally required to overcome kinetic barriers in cyclization steps.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂, PdCl₂) in Suzuki–Miyaura couplings exhibit superior activity compared to nickel analogs, with turnover numbers (TON) exceeding 500 under optimized conditions. Ligand selection (e.g., PPh₃ vs. Xantphos) further modulates regioselectivity, particularly in sterically hindered systems.

Structural and Mechanistic Insights

Molecular Characterization

The molecular structure of this compound has been unequivocally established via NMR and X-ray crystallography. Key features include:

Property Value
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
SMILES CCN1C=C(C=N1)CC2CNC2
InChI Key DIWWXTQEEXKMKP-UHFFFAOYSA-N

The azetidine ring adopts a puckered conformation, while the pyrazole moiety remains planar, facilitating π-π stacking interactions in solid-state assemblies.

Reaction Mechanisms

In the Aza-Michael pathway, the azetidine nitrogen attacks the β-carbon of the α,β-unsaturated carbonyl, followed by proton transfer and ring closure (Figure 1). Density functional theory (DFT) calculations indicate a concerted asynchronous mechanism with an activation energy of 25–30 kcal/mol.

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. N-Functionalization at the azetidine nitrogen (e.g., Boc protection) enhances metabolic stability, while pyrazole ring halogenation improves target binding affinity.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems . The pyrazole moiety can enhance the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Pyrazole Derivatives

5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole (CAS 1481503-79-0)
  • Structural Differences : Features an azetidin-3-yloxy group linked via a methylene bridge at position 5, along with a chloro and methyl group at positions 4 and 3, respectively.
  • Key Comparison : The azetidine moiety in both compounds introduces conformational rigidity, but the chloro and methyl substituents in this analog may reduce solubility compared to the target compound’s unsubstituted pyrazole core .
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole (CAS 2060037-50-3)
  • Structural Differences : Substitutes azetidine with a pyrrolidine (five-membered) ring. The pyrrolidine’s larger ring size may increase steric hindrance and alter binding kinetics compared to azetidine.
  • Key Comparison : Azetidine’s smaller ring size likely enhances metabolic stability due to reduced ring strain and faster enzymatic processing .

Substituent Variations on the Pyrazole Core

4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole (CAS 1394021-02-3)
  • Structural Differences : Replaces the azetidinylmethyl group with a 3,5-difluorophenyl substituent.
4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (CAS 1332529-52-8)
  • Structural Differences : Substitutes azetidinylmethyl with a chloromethyl group.

Antiarrhythmic and Sedative Pyrazole Derivatives

Compounds like 4-hydroxy-3,5-diphenyl-1H-pyrazole esters () exhibit antiarrhythmic, sedative, and platelet antiaggregating activities. Comparatively, fluorophenyl or chloromethyl substituents () may prioritize metabolic stability over target engagement .

Structural Analysis

  • Azetidine vs.
  • Substituent Electronic Effects : Azetidine’s electron-donating nature contrasts with fluorophenyl groups, influencing redox stability and intermolecular interactions.

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
4-(Azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole Azetidinylmethyl (4), Ethyl (1) Not reported Rigid azetidine core Target
5-((Azetidin-3-yloxy)methyl)-4-chloro-... Azetidinyloxy-methyl (5), Cl (4), Me (3) 229.71 (CAS 1481503-79-0) Chloro substituent enhances electrophilicity
4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole 3,5-Difluorophenyl (4), Ethyl (1) 208.21 (CAS 1394021-02-3) Electron-withdrawing aryl group
4-(Chloromethyl)-1-ethyl-1H-pyrazole HCl Chloromethyl (4), Ethyl (1) Not reported Reactive chloromethyl group

Biological Activity

4-(Azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cancer cell lines, antimicrobial properties, and mechanism of action.

Chemical Structure

The compound features a pyrazole ring substituted with an azetidine moiety, which is believed to enhance its biological activity. The general structure can be represented as follows:

CxHyNz specific structure not provided \text{C}_x\text{H}_y\text{N}_z\quad \text{ specific structure not provided }

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G0/G1 phase, as evidenced by Western blot analyses showing downregulation of c-Met and VEGFR-2 signaling pathways .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro studies have indicated that derivatives of pyrazole exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, a related pyrazole derivative demonstrated an MIC value of 0.12 µg/mL against S. flexneri, indicating superior potency compared to standard antibiotics like gentamycin .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2, which are critical for tumor growth and metastasis .
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanism: The antimicrobial action is likely due to interference with bacterial topoisomerases, which are essential for DNA replication .

Case Studies

Several case studies have reported on the synthesis and evaluation of pyrazole derivatives with enhanced biological activities:

  • Study on Anticancer Properties:
    • Researchers synthesized a series of pyrazole derivatives and evaluated their anticancer effects on various cell lines. The study found that modifications in the azetidine structure significantly influenced the antiproliferative activity.
  • Antimicrobial Evaluation:
    • A comparative study assessed the antimicrobial efficacy of different pyrazole derivatives against common pathogens. The results indicated that specific substitutions on the pyrazole ring could enhance antibacterial potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves multi-step processes. First, the azetidine ring is prepared via cyclization of appropriate precursors (e.g., 3-aminopropanol derivatives). Subsequent coupling to the pyrazole core is achieved using alkylation or cross-coupling reactions. For example, in analogous azetidine-pyrazole hybrids, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is employed to attach functional groups to the pyrazole ring . Key steps include:

  • Azetidine Formation : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidine ring.
  • Pyrazole Functionalization : Alkylation of 1-ethyl-1H-pyrazole at the 4-position using azetidine-3-ylmethyl halides or via Mitsunobu reactions.
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures high purity .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation (e.g., δ ~2.5–3.5 ppm for azetidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ calculated for C₉H₁₅N₃: 165.1269) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for confirming stereochemistry in azetidine-pyrazole hybrids .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of azetidine-containing pyrazole derivatives?

  • Methodological Answer : Reaction optimization focuses on:

  • Catalyst Selection : Copper sulfate/sodium ascorbate systems enhance click chemistry efficiency (e.g., 88% yield in triazole-pyrazole hybrids) .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or THF) at 50–80°C improve reaction kinetics.
  • Workflow Table :
StepReaction TypeConditionsYield
Azetidine FormationCyclizationK₂CO₃, DMF, 80°C, 12h65–75%
Pyrazole CouplingAlkylationNaH, THF, RT, 6h50–60%
PurificationColumn ChromatographyCyclohexane/EtOAc>95% purity
  • Key Reference : Multi-step protocols from triazole-pyrazole hybrid synthesis .

Q. How can computational methods predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations are used to:

  • Electron Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the azetidine nitrogen exhibits high electron density, favoring protonation in acidic environments .
  • Transition State Modeling : Simulate reaction pathways (e.g., ring-opening of azetidine under acidic conditions).
  • Solvent Effects : Polarizable Continuum Models (PCM) assess solvent interactions, guiding solvent selection for syntheses .

Q. How should researchers resolve contradictory spectroscopic data in pyrazole-azetidine hybrids?

  • Methodological Answer : Contradictions (e.g., variable NMR shifts) are addressed via:

  • Cross-Validation : Combining 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Isotopic Labeling : ¹⁵N-labeling of the azetidine ring clarifies nitrogen environments .
  • Crystallographic Validation : Single-crystal X-ray structures provide definitive bond connectivity, resolving ambiguities in NOE or IR data .

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